molecular formula C7H7ClN4 B11912219 6-Chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine

6-Chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B11912219
M. Wt: 182.61 g/mol
InChI Key: BMWRDLKFCBZFAR-UHFFFAOYSA-N
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Description

6-Chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that belongs to the pyrazolopyrimidine family. This compound is characterized by a fused ring system consisting of a pyrazole ring and a pyrimidine ring, with chlorine and methyl substituents. It has garnered interest in various fields due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2,4-dichloro-5-formylpyrimidine with hydrazine hydrate in ethanol, followed by cyclization to form the pyrazolopyrimidine core . Another approach includes the treatment of formimidate derivatives with hydrazine hydrate .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the chlorine atom.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

  • Substitution reactions yield derivatives with various functional groups replacing the chlorine atom.
  • Oxidation and reduction reactions lead to the formation of oxides or dechlorinated products.

Scientific Research Applications

6-Chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine has several applications in scientific research:

Comparison with Similar Compounds

  • 6-Chloro-1-ethyl-1H-pyrazolo[3,4-d]pyrimidine
  • 6-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
  • N6-phenyl-1H-pyrazolo[3,4-d]pyrimidine-3,6-diamine

Comparison: 6-Chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine is unique due to its specific substitution pattern, which influences its biological activity and chemical reactivity. Compared to its analogs, it may exhibit different potency and selectivity towards various biological targets, making it a valuable compound for targeted drug design and development .

Properties

Molecular Formula

C7H7ClN4

Molecular Weight

182.61 g/mol

IUPAC Name

6-chloro-1,3-dimethylpyrazolo[3,4-d]pyrimidine

InChI

InChI=1S/C7H7ClN4/c1-4-5-3-9-7(8)10-6(5)12(2)11-4/h3H,1-2H3

InChI Key

BMWRDLKFCBZFAR-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=NC(=NC=C12)Cl)C

Origin of Product

United States

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